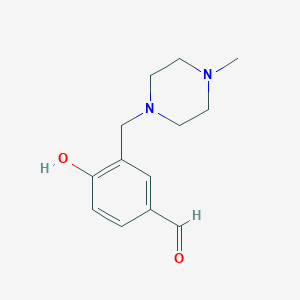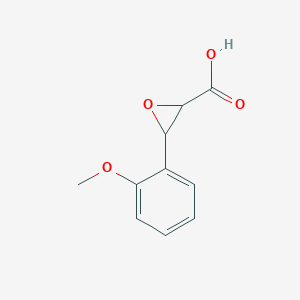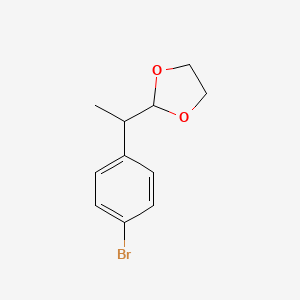
2-(1-(4-Bromophenyl)ethyl)-1,3-dioxolane
Overview
Description
2-(1-(4-Bromophenyl)ethyl)-1,3-dioxolane is a heterocyclic compound with a five-membered ring structure. It is a highly versatile compound with a wide range of applications in organic synthesis, drug discovery, and medicinal chemistry. It is also used as a starting material for the synthesis of other compounds, such as 2-amino-1,3-dioxolanes, which are important intermediates in the synthesis of heterocyclic compounds.
Scientific Research Applications
Chemical Synthesis and Applications
Research in the field of chemical synthesis often explores the development of novel compounds and their potential applications. For example, studies on the synthesis of brominated compounds, such as 2-fluoro-4-bromobiphenyl, focus on improving synthesis methods for compounds used in pharmaceuticals and materials science (Qiu, Gu, Zhang, & Xu, 2009). These methodologies could be relevant for synthesizing or modifying compounds like 2-(1-(4-Bromophenyl)ethyl)-1,3-dioxolane for various applications, including medicinal chemistry and material science.
Environmental and Toxicological Studies
Studies on the environmental presence and impact of brominated flame retardants provide insights into the environmental fate, toxicology, and potential health impacts of brominated compounds (Zuiderveen, Slootweg, & de Boer, 2020). Such research is crucial for understanding how similar compounds, including potentially 2-(1-(4-Bromophenyl)ethyl)-1,3-dioxolane, might behave in the environment and their implications for human health and ecosystems.
Applications in Material Science
The development and application of polymers and composites for anticorrosive coatings are of significant interest in material science. For instance, research on epoxy polymers and their composites has highlighted their potential as anticorrosive coatings for carbon steel in marine environments (Hsissou, 2021). This area of research may offer insights into how compounds like 2-(1-(4-Bromophenyl)ethyl)-1,3-dioxolane could be utilized in developing new materials with specific properties, such as enhanced durability or resistance to environmental degradation.
properties
IUPAC Name |
2-[1-(4-bromophenyl)ethyl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-8(11-13-6-7-14-11)9-2-4-10(12)5-3-9/h2-5,8,11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUOMLDWJCSXTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1OCCO1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




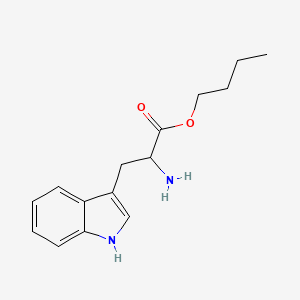


![2-[(4-Amino-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol dihydrochloride](/img/structure/B3152602.png)
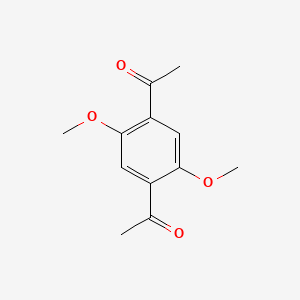

![[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methanamine](/img/structure/B3152626.png)
![tert-Butyl 7-bromo-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate](/img/structure/B3152631.png)
![(3S)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B3152637.png)
